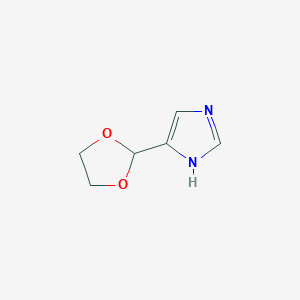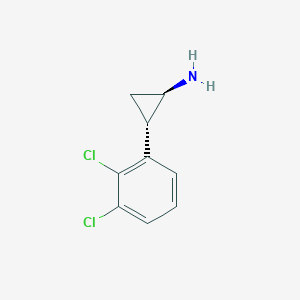![molecular formula C8H9ClFN3O2S2 B15280411 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydrazono group, a methyl group, and a sulfonyl fluoride group attached to a benzo[d]thiazole ring
準備方法
The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride typically involves several steps:
Methylation: The starting material, 2-aminobenzothiazole, is methylated using dimethyl sulfate to form 3-methyl-2-aminobenzothiazole.
Hydrazone Formation: The methylated product is then reacted with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone.
Sulfonylation: The hydrazone is further reacted with sulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and sulfonamides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and sulfonamide-resistant bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl fluoride group is reactive and can form stable adducts with nucleophilic residues in proteins, disrupting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds to 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride include:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent in biochemical assays.
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride: Shares a similar core structure but lacks the sulfonyl fluoride group, leading to different reactivity and applications.
3-Methyl-2-benzothiazolinone hydrazone: Used in the determination of aldehydes and hexosamines.
特性
分子式 |
C8H9ClFN3O2S2 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
(2Z)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8-; |
InChIキー |
ZZFCUUOCCWRYIG-MKFZHGHUSA-N |
異性体SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N\N.Cl |
正規SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




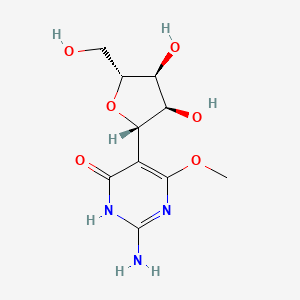
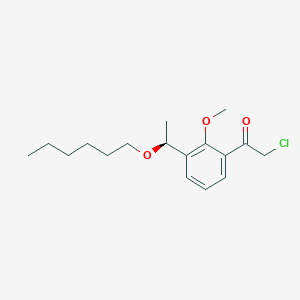
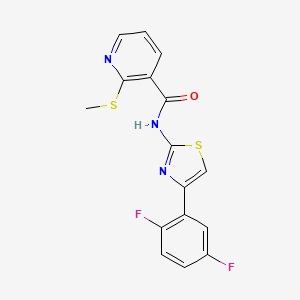
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
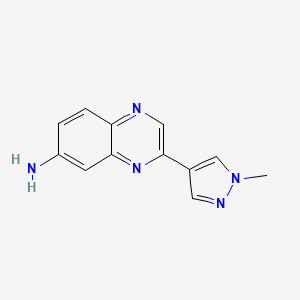
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

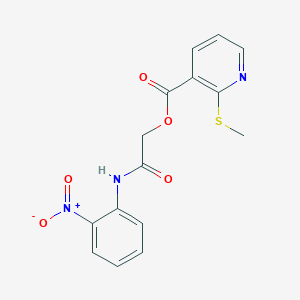
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
